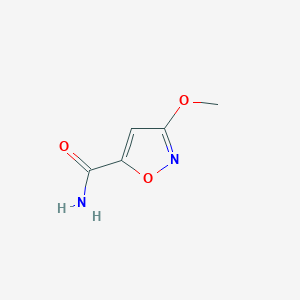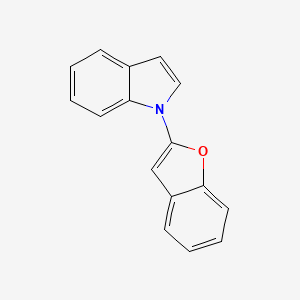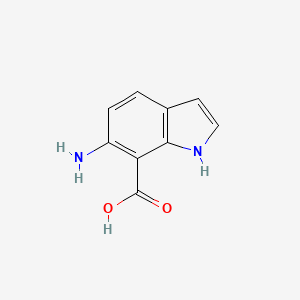
3-Méthoxyisoxazole-5-carboxamide
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of 3-Methoxyisoxazole-5-carboxamide is C5H6N2O3. It is a derivative of isoxazole, a heterocyclic organic compound that contains nitrogen, oxygen, and carbon in its ring structure.Chemical Reactions Analysis
Isoxazole derivatives have been found to have potent to moderate activities against various cancer cell lines . The most potent compound against COX-1 and COX-2 enzymes was found to be A13, with IC50 values of 64 and 13 nM, respectively .Physical And Chemical Properties Analysis
The molecular weight of 3-Methoxyisoxazole-5-carboxamide is 142.11 g/mol.Applications De Recherche Scientifique
Inhibition enzymatique
Le groupe carboxamide dans des composés comme le 3-Méthoxyisoxazole-5-carboxamide peut former des liaisons hydrogène avec une variété d'enzymes et de protéines, ce qui, dans de nombreux cas, inhibe leur activité . Cette propriété en fait un candidat potentiel pour le développement d'inhibiteurs enzymatiques.
Propriétés anticancéreuses
Des recherches ont été menées pour concevoir et synthétiser une série de dérivés de phényl-isoxazole carboxamide afin d'évaluer leurs propriétés anticancéreuses . La présence du groupe carboxamide pourrait potentiellement améliorer les propriétés anticancéreuses de ces composés.
Conception de médicaments
Le groupe carboxamide dans des composés comme le this compound peut être utilisé dans la conception de nouveaux médicaments . Sa capacité à former des liaisons hydrogène avec diverses enzymes et protéines peut être mise à profit pour concevoir des médicaments avec des interactions cibles spécifiques.
Synthèse de nouveaux composés
Le this compound peut servir de réactif dans la synthèse de nouveaux composés . Par exemple, il peut être utilisé dans des réactions de type Click/aza-Michael ou Click/estérification oligomérique d'alkylcarbodiimide .
Préparation de dérivés bioactifs
Le this compound peut être utilisé dans la préparation de dérivés d'aminopyrazole amide, qui ont montré un potentiel en tant qu'inhibiteurs de la kinase Raf dans les cellules de mélanome .
Développement de pyrroles polyfonctionnalisés
Le this compound peut être utilisé dans la préparation de trifluorométhoxyphényl (thiazolyl)pyrroles et d'autres pyrroles polyfonctionnalisés portant des hétérocycles par hétérocyclisation en chaîne . Ces composés ont des applications potentielles dans divers domaines de la chimie médicinale.
Safety and Hazards
Orientations Futures
In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Given their enormous significance, it is always imperative to unleash new eco-friendly synthetic strategies . Therefore, the future direction in this field could involve developing alternate metal-free synthetic routes for the synthesis of isoxazoles .
Mécanisme D'action
Target of Action
These compounds bind to various biological targets based on their chemical diversity .
Mode of Action
For instance, some isoxazole derivatives inhibit the COX enzyme, leading to a decrease in prostaglandin production .
Biochemical Pathways
Isoxazole derivatives are known to have broad-spectrum pharmacological activities . They are part of many biodynamic agents due to the presence of an azole with an oxygen atom next to the nitrogen .
Pharmacokinetics
The molecular weight of 3-methoxyisoxazole-5-carboxamide is 14211 g/mol , which is within the optimal range for oral bioavailability in drug design.
Result of Action
Some isoxazole derivatives have shown potent antioxidant and antibacterial activities .
Analyse Biochimique
Biochemical Properties
3-Methoxyisoxazole-5-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory response . The nature of these interactions often involves binding to the active site of the enzyme, inhibiting its activity, and thereby modulating the biochemical pathways associated with inflammation.
Cellular Effects
3-Methoxyisoxazole-5-carboxamide influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the expression of genes involved in the inflammatory response by inhibiting COX-2 activity . Additionally, it impacts cellular metabolism by altering the production of metabolites associated with inflammation and pain.
Molecular Mechanism
The molecular mechanism of 3-Methoxyisoxazole-5-carboxamide involves its binding interactions with biomolecules. It acts as an inhibitor of COX-2, binding to the enzyme’s active site and preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This inhibition leads to a decrease in the production of inflammatory mediators, thereby exerting its anti-inflammatory effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Methoxyisoxazole-5-carboxamide have been studied over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that it maintains its inhibitory effects on COX-2 activity, leading to sustained anti-inflammatory effects in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of 3-Methoxyisoxazole-5-carboxamide vary with different dosages in animal models. At lower doses, it effectively inhibits COX-2 activity without significant adverse effects. At higher doses, some toxic effects have been observed, including gastrointestinal disturbances and renal toxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic effects while minimizing adverse effects.
Metabolic Pathways
3-Methoxyisoxazole-5-carboxamide is involved in metabolic pathways related to inflammation and pain. It interacts with enzymes such as COX-2, modulating the production of prostaglandins and other inflammatory mediators . This interaction affects metabolic flux and metabolite levels, contributing to its anti-inflammatory and analgesic properties.
Transport and Distribution
Within cells and tissues, 3-Methoxyisoxazole-5-carboxamide is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to sites of inflammation, where it exerts its effects . The compound’s distribution is influenced by its chemical properties, including solubility and affinity for target proteins.
Subcellular Localization
The subcellular localization of 3-Methoxyisoxazole-5-carboxamide is primarily within the cytoplasm, where it interacts with COX-2 and other target proteins . Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its efficacy in modulating inflammatory pathways.
Propriétés
IUPAC Name |
3-methoxy-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3/c1-9-4-2-3(5(6)8)10-7-4/h2H,1H3,(H2,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTICMJSQEBVATD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NOC(=C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,8-Dibromo-6,12-dihydroindeno[1,2-b]fluorene](/img/structure/B1646859.png)
![2-(Chloromethyl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B1646864.png)


![[(5-Methyl-1H-indol-2-yl)methyl]amine](/img/structure/B1646878.png)
![4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)phenylboronic acid](/img/structure/B1646887.png)

![Ethyl 5-fluorobenzo[b]thiophene-2-carboxylate](/img/structure/B1646895.png)





